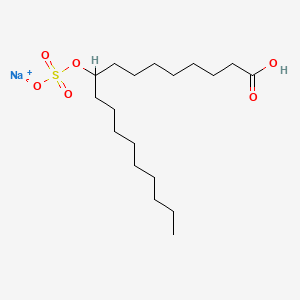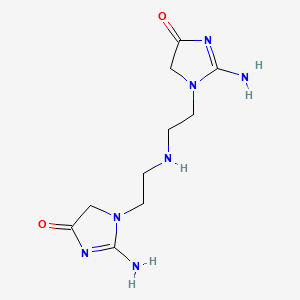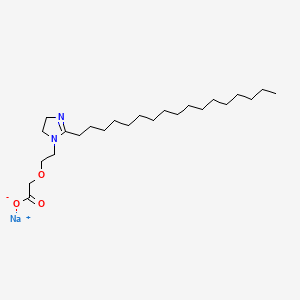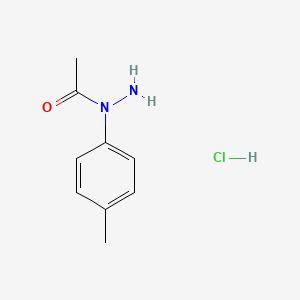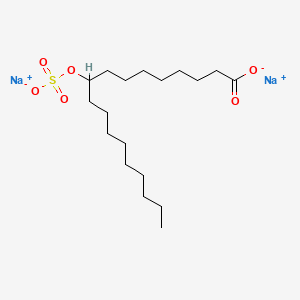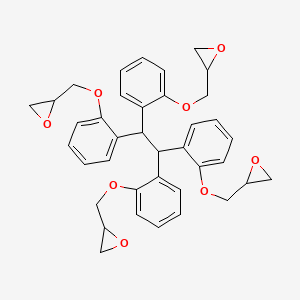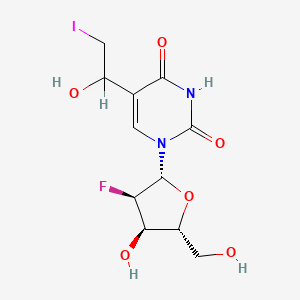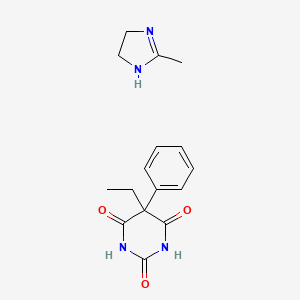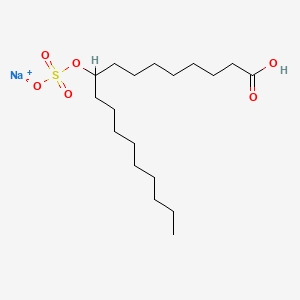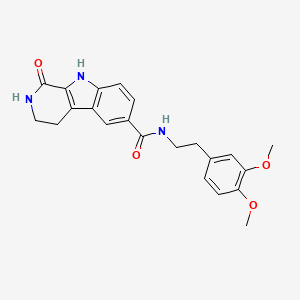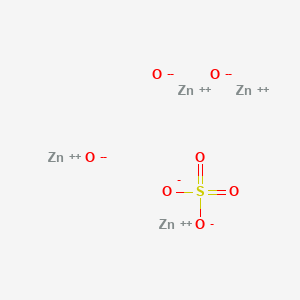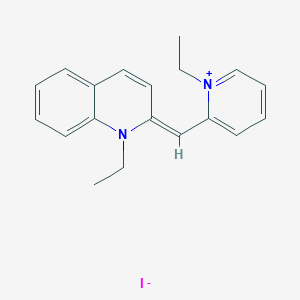![molecular formula C39H34Br14O2 B12693754 1,1'-Isopropylidenebis[3,5-dibromo-4-[[pentakis(bromomethyl)phenyl]methoxy]benzene] CAS No. 83929-74-2](/img/structure/B12693754.png)
1,1'-Isopropylidenebis[3,5-dibromo-4-[[pentakis(bromomethyl)phenyl]methoxy]benzene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Isopropylidenebis[3,5-dibromo-4-[[pentakis(bromomethyl)phenyl]methoxy]benzene] is a complex organic compound with the molecular formula C39H34Br14O2 and a molecular weight of 1653.3 g/mol. This compound is known for its high bromine content, which makes it an effective flame retardant. It is used in various industrial applications, particularly in the production of flame-retardant materials.
Preparation Methods
The synthesis of 1,1’-Isopropylidenebis[3,5-dibromo-4-[[pentakis(bromomethyl)phenyl]methoxy]benzene] involves multiple steps, including bromination and etherification reactions. . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.
Chemical Reactions Analysis
1,1’-Isopropylidenebis[3,5-dibromo-4-[[pentakis(bromomethyl)phenyl]methoxy]benzene] undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the brominated structure.
Etherification: The methoxy groups can participate in etherification reactions to form more complex structures.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1’-Isopropylidenebis[3,5-dibromo-4-[[pentakis(bromomethyl)phenyl]methoxy]benzene] has several scientific research applications:
Chemistry: It is used as a flame retardant additive in various polymeric materials, including expanded polystyrene (EPS) and extruded polystyrene (XPS).
Biology and Medicine: Research is ongoing to explore its potential use in biological systems, although its primary application remains in material science.
Industry: The compound is widely used in the production of flame-retardant materials, providing enhanced fire resistance to various products.
Mechanism of Action
The flame-retardant properties of 1,1’-Isopropylidenebis[3,5-dibromo-4-[[pentakis(bromomethyl)phenyl]methoxy]benzene] are primarily due to the high bromine content. Bromine atoms release free radicals during combustion, which interfere with the radical chain reactions that propagate the flame. This results in the formation of a char layer on the material’s surface, further inhibiting the spread of fire .
Comparison with Similar Compounds
1,1’-Isopropylidenebis[3,5-dibromo-4-[[pentakis(bromomethyl)phenyl]methoxy]benzene] is unique due to its high bromine content and complex structure. Similar compounds include:
Hexabromocyclododecane (HBCD): Another brominated flame retardant used in polystyrene foams.
Tetrabromobisphenol A (TBBPA): A widely used brominated flame retardant in electronic devices.
Compared to these compounds, 1,1’-Isopropylidenebis[3,5-dibromo-4-[[pentakis(bromomethyl)phenyl]methoxy]benzene] offers superior flame-retardant properties due to its higher bromine content and stability .
Properties
CAS No. |
83929-74-2 |
|---|---|
Molecular Formula |
C39H34Br14O2 |
Molecular Weight |
1653.3 g/mol |
IUPAC Name |
1,2,3,4,5-pentakis(bromomethyl)-6-[[2,6-dibromo-4-[2-[3,5-dibromo-4-[[2,3,4,5,6-pentakis(bromomethyl)phenyl]methoxy]phenyl]propan-2-yl]phenoxy]methyl]benzene |
InChI |
InChI=1S/C39H34Br14O2/c1-39(2,19-3-33(50)37(34(51)4-19)54-17-31-27(13-46)23(9-42)21(7-40)24(10-43)28(31)14-47)20-5-35(52)38(36(53)6-20)55-18-32-29(15-48)25(11-44)22(8-41)26(12-45)30(32)16-49/h3-6H,7-18H2,1-2H3 |
InChI Key |
UFHKIVYAUNQXBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=C(C(=C1)Br)OCC2=C(C(=C(C(=C2CBr)CBr)CBr)CBr)CBr)Br)C3=CC(=C(C(=C3)Br)OCC4=C(C(=C(C(=C4CBr)CBr)CBr)CBr)CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


